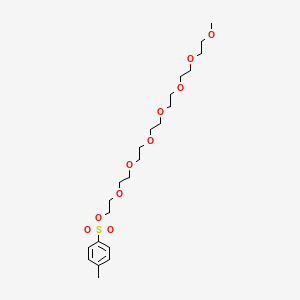

m-PEG8-Tos

概要

説明

m-PEG8-Tos is a PEG derivative containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It has a molecular weight of 494.6 .

Synthesis Analysis

m-PEG8-Tos is a PEG-based PROTAC linker that can be used in the synthesis of Silymarin . It is a derivative of silybin ethers, extracted from patent CN105037337A (compound III-d) .

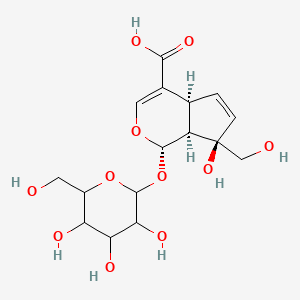

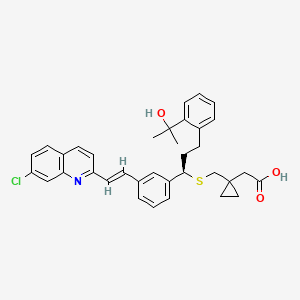

Molecular Structure Analysis

The IUPAC name of m-PEG8-Tos is 3,6,9,12,15,18,21-heptaoxadocos-1-yl 4-methylbenzenesulfonate . The InChI code is 1S/C22H38O10S/c1-21-3-5-22 (6-4-21)33 (23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 .

Chemical Reactions Analysis

The tosyl group in m-PEG8-Tos is a very good leaving group for nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

科学的研究の応用

PEG Linker

m-PEG8-Tos is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This makes m-PEG8-Tos useful in the creation of complex molecules where a specific sequence of reactions is required.

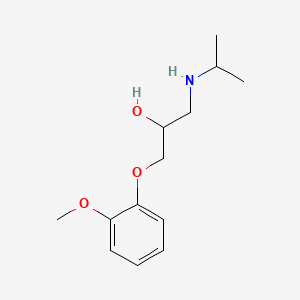

Solubility Enhancer

The hydrophilic PEG spacer in m-PEG8-Tos increases solubility in aqueous media . This property is beneficial in pharmaceutical applications where improving the solubility of drug compounds can enhance their bioavailability.

Reagent Grade Research

m-PEG8-Tos is available as a reagent grade compound for research purposes . It can be used in various chemical reactions in the lab to study its properties and potential applications.

Antibody-Oligonucleotide Conjugates (AOC)

m-PEG8-Tos can be used in the application of Antibody-Oligonucleotide Conjugates (AOC) . AOCs are a class of bioconjugates that combine the specificity of antibodies with the versatility of oligonucleotides.

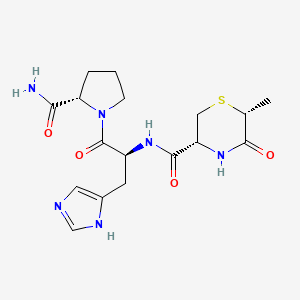

PROTAC Linker

m-PEG8-Tos is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. m-PEG8-Tos can be used in the synthesis of a series of PROTACs .

Non-Cleavable Linker

m-PEG8-Tos is a non-cleavable linker . This means it remains intact during chemical reactions, making it useful in applications where stability is required.

作用機序

Target of Action

m-PEG8-Tos, also known as Tos-PEG8-m, is a derivative of silybin ethers . It is primarily used as a PROTAC linker in the synthesis of Silymarin . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system .

Mode of Action

m-PEG8-Tos operates as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the target protein and an E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of m-PEG8-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By acting as a linker in PROTAC molecules, m-PEG8-Tos enables the selective degradation of specific target proteins .

Pharmacokinetics

The pharmacokinetic properties of m-PEG8-Tos are largely determined by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.

Result of Action

The primary result of the action of m-PEG8-Tos is the degradation of its target proteins . By facilitating the ubiquitination of these proteins, m-PEG8-Tos enables their breakdown by the proteasome . This can lead to changes in cellular processes depending on the function of the degraded protein.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSLDMCZJSLHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG8-Tos | |

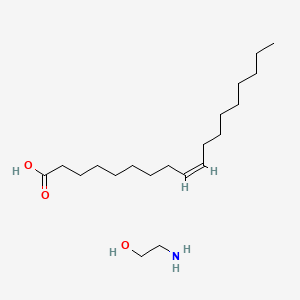

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。